molecular formula C13H18Br2N2O6S B560484 Ianthellamide A CAS No. 1374875-85-0

Ianthellamide A

Cat. No.: B560484
CAS No.: 1374875-85-0
M. Wt: 490.163
InChI Key: LUKTVGRPGJKVIG-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ianthellamide A is a novel octopamine derivative isolated from the Australian marine sponge Ianthella quadrangulata. This compound has garnered significant attention due to its selective inhibition of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. The inhibition of this enzyme by this compound has shown potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders .

Biochemical Analysis

Biochemical Properties

Ianthellamide A interacts with the enzyme kynurenine 3-hydroxylase, selectively inhibiting its activity . This interaction is significant, as kynurenine 3-hydroxylase is a key enzyme in the kynurenine pathway, which plays a critical role in generating cellular energy and catabolizing tryptophan .

Cellular Effects

The inhibition of kynurenine 3-hydroxylase by this compound leads to an increase in the level of endogenous kynurenic acid in the brain . Kynurenic acid is a neuroactive compound, and its increased levels can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to kynurenine 3-hydroxylase and inhibiting its activity . This inhibition disrupts the normal function of the kynurenine pathway, leading to an increase in kynurenic acid levels .

Temporal Effects in Laboratory Settings

The effects of this compound and its impact on kynurenine 3-hydroxylase activity have been observed in laboratory settings

Metabolic Pathways

This compound is involved in the kynurenine pathway, where it interacts with the enzyme kynurenine 3-hydroxylase . The inhibition of this enzyme can affect metabolic flux and metabolite levels .

Transport and Distribution

Its interaction with kynurenine 3-hydroxylase suggests it may be localized to areas where this enzyme is active .

Subcellular Localization

Given its interaction with kynurenine 3-hydroxylase, it is likely that it is found in the same subcellular compartments as this enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ianthellamide A involves several steps, starting with the extraction from the marine sponge Ianthella quadrangulata. The compound is then purified using chromatographic techniques. The detailed synthetic route and reaction conditions are not extensively documented in the literature, but the isolation process typically involves solvent extraction followed by various chromatographic separations .

Industrial Production Methods: Industrial production of this compound is not well-established due to its natural origin and the complexity of its extraction process. advancements in synthetic biology and marine biotechnology may pave the way for more efficient production methods in the future .

Chemical Reactions Analysis

Types of Reactions: Ianthellamide A primarily undergoes substitution reactions due to the presence of reactive functional groups such as amino and hydroxyl groups. These reactions can be catalyzed by various reagents under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve mild temperatures and neutral to slightly acidic pH.

    Oxidation and Reduction Reactions: While less common, this compound can undergo oxidation and reduction reactions under specific conditions using reagents like hydrogen peroxide or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the molecule, while nucleophilic substitution can replace functional groups with nucleophiles .

Scientific Research Applications

Ianthellamide A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a selective inhibitor in enzymatic studies to understand the kynurenine pathway.

    Biology: Investigated for its role in modulating neurochemical pathways and its potential neuroprotective effects.

    Medicine: Explored as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer’s disease and Huntington’s disease.

Comparison with Similar Compounds

    Kynurenine: A substrate of kynurenine 3-hydroxylase, involved in the same metabolic pathway.

    Kynurenic Acid: A metabolite in the kynurenine pathway with neuroprotective properties.

    3-Hydroxykynurenine: Another metabolite in the kynurenine pathway, produced by the action of kynurenine 3-hydroxylase.

Comparison: Ianthellamide A is unique in its selective inhibition of kynurenine 3-hydroxylase, which distinguishes it from other compounds in the kynurenine pathway. While kynurenine and 3-hydroxykynurenine are substrates and products of the enzyme, respectively, this compound acts as an inhibitor, thereby modulating the pathway and increasing the levels of kynurenic acid .

Properties

IUPAC Name

[4-[1-(3-acetamidopropoxy)-2-aminoethyl]-2,6-dibromophenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Br2N2O6S/c1-8(18)17-3-2-4-22-12(7-16)9-5-10(14)13(11(15)6-9)23-24(19,20)21/h5-6,12H,2-4,7,16H2,1H3,(H,17,18)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKTVGRPGJKVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCOC(CN)C1=CC(=C(C(=C1)Br)OS(=O)(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Br2N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of Ianthellamide A?

A1: this compound is a selective inhibitor of kynurenine-3-hydroxylase (KMO). [] This enzyme plays a crucial role in the kynurenine pathway, which is responsible for the metabolism of tryptophan. By inhibiting KMO, this compound disrupts the production of downstream metabolites in the kynurenine pathway.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.